Trimethobenzamide Trimethobenzamide Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine. It is used to prevent nausea and vomitting in humans. It has a role as an antiemetic. It is a tertiary amino compound and a member of benzamides.
Trimethobenzamide is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with trimethobenzamide HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.
Trimethobenzamide is an Antiemetic. The physiologic effect of trimethobenzamide is by means of Emesis Suppression.
Trimethobenzamide is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. Trimethobenzamide has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.
See also: Trimethobenzamide Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 138-56-7
VCID: VC21339513
InChI: InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
SMILES: CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C21H28N2O5
Molecular Weight: 388.5 g/mol

Trimethobenzamide

CAS No.: 138-56-7

VCID: VC21339513

Molecular Formula: C21H28N2O5

Molecular Weight: 388.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trimethobenzamide - 138-56-7

Description

Trimethobenzamide, marketed under brand names such as Tigan and Tebamide, is a potent antiemetic medication used primarily to prevent nausea and vomiting. It is available in various formulations, including oral capsules and injectable solutions, although rectal suppositories were discontinued due to unproven efficacy .

Clinical Uses

Trimethobenzamide is used to treat postoperative nausea and vomiting, as well as nausea associated with gastroenteritis . It has been compared to other antiemetics like prochlorperazine in clinical trials to evaluate its efficacy .

Formulations and Administration

Trimethobenzamide is available in several formulations:

  • Oral Capsules: Commonly used for outpatient treatment.

  • Injectable Solutions: Used for intramuscular administration, particularly in hospital settings .

Dosage Information

FormulationDosage
Oral CapsulesTypically 300 mg three times a day .
Injectable Solution200 mg per 2 mL vial for intramuscular use .

Side Effects and Adverse Reactions

Common side effects include drowsiness, dizziness, headache, muscle cramps, and blurred vision. More serious adverse effects can include skin rash, tremors, parkinsonism, and jaundice . Given its potential to cause extrapyramidal symptoms, caution is advised in patients with a history of neurological disorders.

Research Findings

Trimethobenzamide has been studied in various clinical contexts, including a controlled double-blind study comparing its efficacy with prochlorperazine and placebo for intramuscular administration . Additionally, it has been evaluated in managing nausea and vomiting during treatment with other medications .

Comparative Efficacy

MedicationRoute of AdministrationEfficacy
TrimethobenzamideIntramuscularEffective against nausea and vomiting .
ProchlorperazineIntramuscularOften used as a comparator in studies .
PlaceboIntramuscularUsed as a control in clinical trials .
CAS No. 138-56-7
Product Name Trimethobenzamide
Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
IUPAC Name N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Standard InChIKey FEZBIKUBAYAZIU-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Melting Point 188.7 °C
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Related CAS 554-92-7 (mono-hydrochloride)
Solubility WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/
PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/
3.98e-02 g/L
Synonyms 4-(2-dimethylaminoethoxy)-n-(3,4,5-trimethoxybenzoyl)benzylamine; Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-; N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide; N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxyb
Reference Hurley JD, Eshelman FN: Trimethobenzamide HCl in the treatment of nausea and vomiting associated with antineoplastic chemotherapy. J Clin Pharmacol. 1980 May-Jun;20(5-6 Pt 1):352-6. [PMID:7400373]
Dundee JW, Halliday F, Nicholl RM, Moore J: Studies of drugs given before anaesthesia. X. Two non-phenothiazine anti-emetics--cyclizine and trimethobenzamide. Br J Anaesth. 1966 Jan;38(1):50-7. [PMID:5908416]
FDA Approved Drug Products: TIGAN (trimethobenzamide hydrochloride) capsules
FDA Approved Drug Products: TIGAN (trimethobenzamide hydrochloride) injection
PubChem Compound 5577
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator